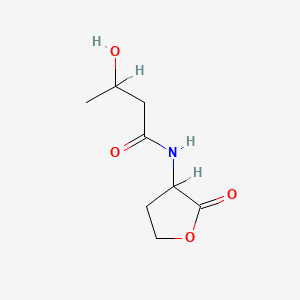

3-hydroxy-N-(2-oxooxolan-3-yl)butanamide

Vue d'ensemble

Description

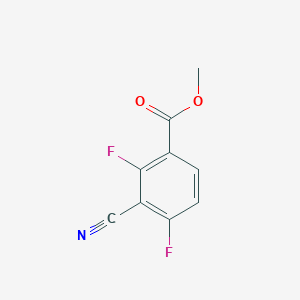

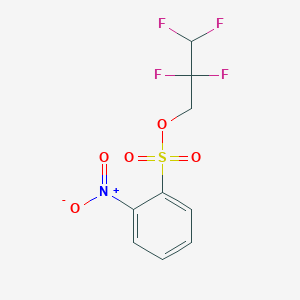

3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide is a chemical compound with the molecular formula C8H13NO4. It is a member of the N-acyl-amino acid family and is known for its role in various biochemical processes. The compound features a hydroxy group, an oxo group, and a butanamide backbone, making it a versatile molecule in chemical synthesis and biological applications.

Mécanisme D'action

Target of Action

The primary targets of 3-Hydroxy-butanoyl-DL-homoserine lactone (3-OH-C4-DL-Hsl) are gram-negative bacteria . This compound is a member of the N-acyl-homoserine lactone (AHL) family, which are involved in quorum sensing, controlling gene expression, and cellular metabolism .

Mode of Action

3-OH-C4-DL-Hsl acts as a small diffusible signaling molecule . It is involved in quorum sensing, a process that allows bacteria to sense and respond to cell population density by gene regulation . When the concentration of 3-OH-C4-DL-Hsl reaches a threshold, it induces changes in gene expression and cellular metabolism .

Biochemical Pathways

The biochemical pathways affected by 3-OH-C4-DL-Hsl are primarily related to quorum sensing . Quorum sensing controls various physiological activities in bacteria, such as virulence, biofilm formation, and antibiotic production . The compound’s influence on these pathways can lead to significant downstream effects, including changes in bacterial behavior and community structure .

Pharmacokinetics

As a small and diffusible molecule, it is likely to have good bioavailability .

Result of Action

The action of 3-OH-C4-DL-Hsl results in significant molecular and cellular effects. It can regulate virulence, prevent infection, and promote the formation of biofilms . These effects can significantly impact the behavior and survival of bacterial communities .

Action Environment

The action, efficacy, and stability of 3-OH-C4-DL-Hsl can be influenced by various environmental factors. For instance, the compound is stable for at least 2 years when stored at -20°C and should be protected from light and moisture . Furthermore, the effectiveness of quorum sensing and, therefore, the impact of 3-OH-C4-DL-Hsl can be influenced by factors such as bacterial population density and the presence of other signaling molecules .

Analyse Biochimique

Biochemical Properties

3-Hydroxy-butanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior .

Cellular Effects

3-Hydroxy-butanoyl-DL-homoserine lactone influences cell function by controlling gene expression and cellular metabolism . It can impact cell signaling pathways, gene expression, and cellular metabolism, thereby regulating the behavior of the cells .

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxy-butanoyl-DL-homoserine lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the behavior of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-butanoyl-DL-homoserine lactone can change over time. It is stable for at least 2 years after receipt when stored at -20°C

Metabolic Pathways

3-Hydroxy-butanoyl-DL-homoserine lactone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide typically involves the reaction of 3-hydroxybutanoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobutyrolactone under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-N-(2-oxooxolan-3-yl)butanamide.

Reduction: Formation of 3-hydroxy-N-(2-hydroxyoxolan-3-yl)butanamide.

Substitution: Formation of various substituted amides and esters.

Applications De Recherche Scientifique

3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Plays a role in quorum sensing and cell-to-cell communication in bacteria.

Medicine: Investigated for its potential antimicrobial properties and its role in inhibiting biofilm formation.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide

- 3-Hydroxy-N-(2-oxooxolan-3-yl)hexanamide

- N-Butanoyl-L-homoserine lactone

Uniqueness

3-Hydroxy-N-(2-oxooxolan-3-yl)butanamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role in quorum sensing make it a valuable compound in both research and industrial applications.

Propriétés

IUPAC Name |

3-hydroxy-N-(2-oxooxolan-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXDIFPJOFIIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925385 | |

| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126049-72-7 | |

| Record name | N-(3-Hydroxybutanoyl)homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126049727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)